1,3-Dimethyl-2,4-dinitrobenzene (CAS 161-02-4), commonly referred to as 2,4-dinitro-m-xylene, is a highly specialized dinitroaromatic intermediate characterized by a rigid m-xylene core substituted with nitro groups at the 2 and 4 positions [1]. In industrial and advanced research procurement, this compound is primarily sourced as a non-interchangeable precursor for the synthesis of 2,4-diamino-m-xylene, a specialty diamine monomer critical to the production of sterically hindered, high-performance polyamides and rigid molecular frameworks [2]. Additionally, its specific thermal and solvent properties make it a highly effective energetic plasticizer in low-vulnerability solid propellant formulations, where it swells polymeric binders while maintaining required energetic outputs[3].
Direct substitution of 1,3-dimethyl-2,4-dinitrobenzene with commodity analogs like 2,4-dinitrotoluene (2,4-DNT) or crude dinitroxylene mixtures fundamentally compromises downstream application performance[1]. While 2,4-DNT shares a similar dinitroaromatic core, it lacks the second methyl group present on the m-xylene backbone, which drastically alters the steric environment; diamines derived from DNT fail to provide the symmetric steric hindrance required to lock specific rigid conformations in high-performance polyamides[2]. Furthermore, in energetic formulations, substituting this compound with non-energetic plasticizers or unoptimized dinitroethylbenzene mixtures fails to achieve the precise balance of binder plasticization and high energetic output required for insensitive munitions [3].
The reduction of 1,3-dimethyl-2,4-dinitrobenzene via catalytic hydrogenation quantitatively yields 2,4-diamino-m-xylene, a monomer essential for rigid diamide and polyamide synthesis [1]. The presence of two methyl groups flanking the diamine core provides unique steric hindrance, which stabilizes specific rigid conformations—such as low-barrier hydrogen-bonded states—that are structurally unattainable with standard 2,4-diaminotoluene (DNT) derivatives [1].
| Evidence Dimension | Steric stabilization of rigid polymer / amide conformations |
| Target Compound Data | 1,3-dimethyl-2,4-dinitrobenzene (yields 2,4-diamino-m-xylene, enabling specific rigid diacid/diamide structures with stabilization energies up to 2.4 kcal/mol) |
| Comparator Or Baseline | 2,4-dinitrotoluene (yields 2,4-diaminotoluene, lacking the symmetric steric bulk of the m-xylene core) |
| Quantified Difference | Enables specific conformational locking and steric hindrance absent in DNT derivatives. |
| Conditions | Catalytic hydrogenation followed by acylation/polymerization in nonpolar solvents. |
Procurement of this specific isomer is mandatory for synthesizing sterically hindered, high-rigidity polyamides where DNT-derived diamines fail to provide the required structural rigidity.
In the formulation of low-vulnerability solid propellants, 1,3-dimethyl-2,4-dinitrobenzene functions as a highly effective energetic nitroaromatic plasticizer [1]. When blended at 5% to 13% by weight with polymeric binders like poly(ethylene/vinyl acetate) and energetic fillers like RDX, it effectively swells and softens the polymer matrix [1]. Compared to standard non-energetic plasticizers, it maintains the mechanical processability of the propellant paste while actively contributing to the overall energetic output.
| Evidence Dimension | Energetic plasticizer formulation compatibility |
| Target Compound Data | 1,3-dimethyl-2,4-dinitrobenzene (effective at 5-13 wt% in EVA/RDX compositions) |
| Comparator Or Baseline | Non-energetic plasticizers (diminish total energy) or unplasticized binders (poor processability) |
| Quantified Difference | Maintains high energetic output (1100-1300 J/g) while reducing vulnerability and preserving mechanical processability of the binder. |
| Conditions | Blended with 5-25% polymeric binder and 65-90% nitramine filler. |
Defense and aerospace formulators must procure this specific compound to achieve the precise balance of binder plasticization and energetic output required for insensitive munitions.
Industrial nitration of m-xylene typically produces a crude mixture of 2,4- and 4,6-dinitro-m-xylene isomers, which melt over a broad range [1]. For high-precision applications, procuring the isolated 1,3-dimethyl-2,4-dinitrobenzene (with a sharp melting point of 82 °C) is critical [1]. Utilizing the pure 2,4-isomer rather than the crude mixture prevents the formation of mixed diamine isomers during subsequent reduction, which would otherwise disrupt stoichiometry and chain propagation in polycondensation reactions.
| Evidence Dimension | Melting point and isomer purity |
| Target Compound Data | Pure 1,3-dimethyl-2,4-dinitrobenzene (sharp melting point 82 °C) |
| Comparator Or Baseline | Crude dinitro-m-xylene mixture (broad melting range, e.g., 58-61 °C) |
| Quantified Difference | Elimination of 4,6-dinitro isomer impurities, ensuring reliable regiochemical control in downstream diamine synthesis. |
| Conditions | Standard analytical melting point determination and downstream polycondensation. |
Buyers must specify the pure 2,4-isomer to avoid catastrophic chain termination or structural defects in high-performance polymer manufacturing.
1,3-Dimethyl-2,4-dinitrobenzene is essential for synthesizing 2,4-diamino-m-xylene via catalytic hydrogenation [1]. The resulting diamine monomer is used in polycondensation reactions where the dual methyl groups provide critical steric hindrance, increasing the rigidity and thermal stability of the final polymer compared to standard DNT-derived polymers [1].
The compound is utilized as an energetic plasticizer (typically 5-13 wt%) in solid rocket and gun propellants[2]. It effectively swells polymeric binders like EVA or nitrocellulose, improving processability while maintaining the high energetic output (1100-1300 J/g) required for modern insensitive munitions [2].
It acts as a foundational starting material for synthesizing sterically hindered aminoazo compounds and diazo dyes [3]. The specific 2,4-substitution pattern on the m-xylene ring dictates the color fastness and shade of the resulting dyes, making it irreplaceable by other dinitroaromatic isomers in specialized dye formulations [3].